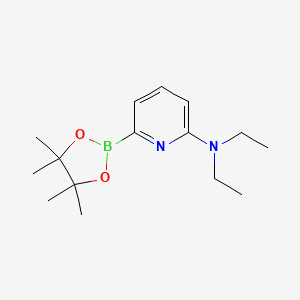

N,N-ジエチル-6-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン-2-アミン

説明

“N,N-Diethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine” is a boronic ester compound. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Synthesis Analysis

While specific synthesis methods for this compound were not found, boronic esters are typically synthesized through the reaction of boronic acids with alcohols in the presence of a catalyst .Molecular Structure Analysis

The molecular structure of this compound likely includes a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms), a diethylamine group (a nitrogen atom bonded to two ethyl groups), and a tetramethyl-1,3,2-dioxaborolane group (a five-membered ring containing boron, oxygen, and carbon atoms) .Chemical Reactions Analysis

Boronic esters, such as this compound, are often used in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of a boronic ester with a halide or pseudohalide in the presence of a palladium catalyst .科学的研究の応用

鈴木・宮浦クロスカップリング

この化合物は鈴木・宮浦クロスカップリング反応で広く使用されています 。これらの反応は、有機合成において基本的な炭素-炭素結合を形成するために不可欠です。この化合物のボロン酸エステル基は、パラジウム触媒の存在下で様々なハロゲン化物またはトリフレートと反応して、ビアリール化合物を生成します。この方法は、多くの官能基に対する許容性、操作の簡便さ、穏やかな反応条件により特に高く評価されています。

プロト脱ボロン化

プロト脱ボロン化: ピナコールボロン酸エステル、特にこの化合物は、アルケンの正式な反マルコフニコフ型ヒドロメチル化において重要なステップです 。このプロセスにより、ボロン酸エステルを幅広い官能基に変換することが可能になり、合成有機化学における化合物の有用性を拡大します。

酵素阻害

ボロン酸とその誘導体、例えばこの化合物は、酵素阻害剤として作用することが知られています 。それらは酵素活性部位と可逆的な共有結合複合体を形成することができ、癌や微生物感染症などの様々な疾患の治療のための医薬品開発に役立ちます。

医薬品合成

この化合物は、治療薬、例えばキナーゼ阻害剤や受容体拮抗剤の合成に使用されています 。そのボロン酸エステル部分は、生物活性分子にホウ素を導入するために利用でき、その有効性を高めたり、作用機序を変更したりすることができます。

炭水化物化学

炭水化物化学では、この化合物はジオールの保護基として機能します 。それは、選択的な保護と脱保護が必要な複雑な糖や糖複合体の合成において特に有用です。

作用機序

Target of Action

N,N-Diethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, also known as 6-(Diethylamino)pyridine-2-boronic acid pinacol ester, is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds that undergo carbon-carbon bond-forming reactions .

Mode of Action

The compound acts as a boron reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds . The compound donates its boron atom to the palladium catalyst, which then forms a bond with an electrophilic organic group .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction is widely used in organic synthesis to create a variety of complex organic compounds . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s important to note that the compound is generally handled and stored under inert conditions to prevent degradation .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of complex organic compounds, making it a valuable tool in the field of organic synthesis .

Action Environment

The efficacy and stability of N,N-Diethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine are influenced by several environmental factors. It is typically stored under inert conditions to prevent degradation . The Suzuki-Miyaura reaction itself is often carried out in a basic aqueous environment . The reaction is also influenced by the presence of a palladium catalyst and an electrophilic organic group .

特性

IUPAC Name |

N,N-diethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BN2O2/c1-7-18(8-2)13-11-9-10-12(17-13)16-19-14(3,4)15(5,6)20-16/h9-11H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFLEFOVFUNIGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655155 | |

| Record name | N,N-Diethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1096689-45-0 | |

| Record name | N,N-Diethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide](/img/structure/B1460922.png)

![4-Propylthiopheno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1460926.png)

![5-[(4-Chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1460929.png)